molecular formula C16H19N3O4S B2676581 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide CAS No. 1211347-55-5

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

Cat. No.: B2676581
CAS No.: 1211347-55-5
M. Wt: 349.41
InChI Key: SJFMOPRNINJYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C16H19N3O4S . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents, focusing on their binding to dopamine and serotonin receptors and their in vivo activity. This study contributes to the understanding of heterocyclic carboxamides' role in developing new therapeutic agents (Norman et al., 1996).

Development of New Synthetic Methods

New synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored, highlighting the potential for creating novel compounds with pharmacological activities. This research indicates the ongoing interest in developing new synthetic pathways for complex heterocyclic structures (Zaki et al., 2017).

Organocatalytic Enantioselective Synthesis

The organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines demonstrates the potential for creating biologically active compounds with high enantiomeric purity, relevant for natural product synthesis and drug development (Mons et al., 2014).

Biocatalysis in Drug Metabolism

The application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds showcases the integration of microbial systems in drug metabolism studies, facilitating the structural characterization of metabolites and supporting clinical investigations (Zmijewski et al., 2006).

Catalytic Sulfonylation

Research on Pd(II)-catalyzed sulfonylation of unactivated C(sp3)-H bonds with sodium sulfinates expands the toolbox for functionalizing molecules, providing a method for late-stage modification of complex molecules through sulfonylation (Rao et al., 2015).

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-9-24(21,22)19-8-6-12-3-4-14(10-13(12)11-19)18-16(20)15-5-7-17-23-15/h3-5,7,10H,2,6,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFMOPRNINJYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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